3-Chloro-1-(4-methylbenzene-1-sulfonyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

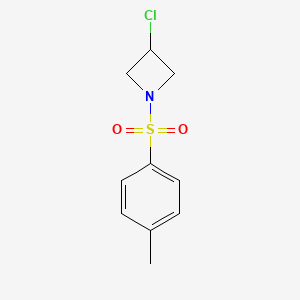

3-Chloro-1-(4-methylbenzene-1-sulfonyl)azetidine is a substituted azetidine derivative featuring a 3-chloro group and a 4-methylbenzenesulfonyl (tosyl) moiety at the azetidine nitrogen (Fig. 1). Azetidine, a four-membered saturated heterocycle, is known for its inherent ring strain, which enhances reactivity and utility in pharmaceutical and materials chemistry . The tosyl group enhances stability and modulates electronic properties, while the chloro substituent at position 3 introduces steric and electronic effects that influence reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-tosylazetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-tosylaziridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of 3-chloro-1-tosylazetidine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-tosylazetidine undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Ring-opening reactions: Due to the ring strain, the azetidine ring can be opened by nucleophiles, leading to the formation of linear or branched products.

Oxidation and reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Ring-opening reactions: Strong nucleophiles like lithium aluminum hydride (LiAlH4) or Grignard reagents in ether solvents.

Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) in suitable solvents

Major Products Formed

Nucleophilic substitution: Formation of substituted azetidines with various functional groups.

Ring-opening reactions: Formation of linear or branched amines, alcohols, or thiols.

Oxidation and reduction: Formation of oxidized or reduced derivatives of 3-chloro-1-tosylazetidine

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Antiviral Properties

Research indicates that compounds similar to 3-Chloro-1-(4-methylbenzene-1-sulfonyl)azetidine exhibit notable antimicrobial and antiviral activities. Sulfonamide derivatives often show efficacy against various bacterial strains and viruses, making them potential candidates for drug development. For instance, studies have demonstrated that azetidine derivatives can inhibit the growth of resistant bacterial strains, providing a pathway for new antibiotic therapies .

Anticancer Activity

Compounds with structural similarities to this compound have shown promising anticancer properties. A study published in the Journal of Medicinal Chemistry reported significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. Mechanistic studies revealed that these compounds induce apoptosis through caspase activation and disrupt mitochondrial membrane potential .

Anti-inflammatory Effects

There is evidence suggesting that this compound may possess anti-inflammatory properties. Related sulfonamide derivatives have been shown to modulate immune responses effectively. In animal models, these compounds reduced inflammatory markers such as TNF-alpha and IL-6, indicating their potential for treating inflammatory diseases .

Polymer Science Applications

Building Blocks for Polyamines

Azetidines are increasingly recognized as valuable building blocks in polymer chemistry. Recent advancements highlight their use in the synthesis of polyamines through anionic polymerization methods. The unique properties of azetidines allow for the creation of diverse polymer architectures with tailored functionalities .

Synthesis of Combinatorial Libraries

The synthesis of azetidine derivatives, including this compound, has been explored for creating combinatorial libraries. These libraries facilitate drug optimization and development by providing a wide range of structural variants for screening against biological targets .

Study 1: Anticancer Activity

A study focused on a related azetidine derivative demonstrated significant cytotoxicity against melanoma and prostate cancer cells. The compound was found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The IC50 values were reported in the low nanomolar range, underscoring the potency of these compounds in cancer therapy .

Study 2: Anti-inflammatory Mechanisms

Another investigation assessed the anti-inflammatory potential of sulfonamide derivatives in a murine model of arthritis. Results indicated a marked decrease in paw swelling and joint destruction, with histological analyses revealing reduced infiltration of inflammatory cells. This suggests that compounds similar to this compound could be effective in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-chloro-1-tosylazetidine is primarily based on its ability to undergo nucleophilic substitution and ring-opening reactions. The presence of the tosyl group and the chlorine atom makes the compound highly reactive towards nucleophiles, facilitating the formation of various derivatives. These reactions can be exploited to modify the compound’s structure and enhance its biological activity .

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

Azetidine derivatives are structurally diverse, with variations in substituents and functional groups significantly impacting their physicochemical and functional properties. Below is a comparative analysis of 3-Chloro-1-(4-methylbenzene-1-sulfonyl)azetidine with key analogs:

Structural and Functional Group Comparisons

Table 1. Structural Features of Selected Azetidine Derivatives

Key Observations:

Substituent Effects on Reactivity: The tosyl group in the target compound enhances stability and electron-withdrawing character compared to N-alkylated derivatives or aminoacetyl sulfonamides . This likely reduces nucleophilic reactivity at the nitrogen.

Synthesis Complexity :

- The target compound’s synthesis likely involves tosylation of azetidine precursors, similar to methods in for sulfonamide derivatives . In contrast, N-alkylated azetidines require simpler alkylation steps .

Applications :

- Unlike the 6-azauracil-derived azetidine (used in DNA repair studies ), the target compound’s sulfonyl and chloro groups suggest utility in medicinal chemistry as a protease inhibitor or kinase modulator.

- N-Alkylated azetidines are optimized for energetic plasticizers due to controlled ring strain and structural regularity , whereas the target’s sulfonyl group may limit such applications.

Physicochemical and Redox Properties

Table 2. Comparative Properties of Azetidine Derivatives

*EWG: Electron-Withdrawing Group

Key Findings:

- Redox Behavior : The target compound’s chloro and tosyl groups may lower the energy barrier for ring-opening reactions compared to N-alkylated derivatives, as seen in azetidine redox studies . Oxidation or reduction could facilitate ring scission, a property exploitable in prodrug design.

- Thermal Stability : The tosyl group enhances thermal stability, contrasting with photolabile DNA repair models .

Biological Activity

3-Chloro-1-(4-methylbenzene-1-sulfonyl)azetidine is a compound belonging to the azetidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activities associated with this compound, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro group and a sulfonyl group attached to an azetidine ring, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of azetidine derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against various bacterial strains.

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | E. coli, S. aureus, P. aeruginosa | Significant inhibition at low concentrations |

For instance, a study by Sharma et al. demonstrated that derivatives of azetidinones showed potent antibacterial effects against E. coli and S. aureus using the agar diffusion method .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects . In vitro assays have shown that certain azetidinones can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

| Study | Methodology | Findings |

|---|---|---|

| Kumar et al. | In vitro cytokine assay | Reduced levels of TNF-alpha and IL-6 |

This highlights the compound's potential in modulating inflammatory pathways, which could be beneficial in conditions such as arthritis or other inflammatory disorders.

Anticancer Potential

Emerging research suggests that azetidine derivatives may possess anticancer properties as well. A study indicated that certain azetidinone compounds demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

The mechanism of action may involve the disruption of cellular signaling pathways critical for cancer cell survival.

Case Studies

- Antibacterial Screening : A comprehensive study evaluated various azetidinone derivatives, including this compound, against a panel of bacterial pathogens. The results indicated that this compound exhibited remarkable antibacterial activity comparable to standard antibiotics .

- Anti-inflammatory Assessment : Another research focused on assessing the anti-inflammatory potential of azetidinone derivatives through animal models. The results showed a significant reduction in paw edema in treated groups compared to controls, suggesting effectiveness in managing inflammation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-1-(4-methylbenzene-1-sulfonyl)azetidine, and how are intermediates characterized?

The synthesis typically involves sulfonylation of 4-methylbenzenesulfonyl chloride with a chloro-substituted azetidine precursor. Key steps include nucleophilic substitution and sulfonamide bond formation. Intermediates are characterized via NMR spectroscopy (e.g., 1H, 13C) for structural confirmation and mass spectrometry for molecular weight validation. Purity is assessed using HPLC or GC-MS .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Adhere to Chemical Hygiene Plan guidelines: use fume hoods for volatile steps, wear nitrile gloves, chemical-resistant goggles, and lab coats. Avoid skin contact and inhalation. Emergency procedures include immediate decontamination and medical consultation if exposed. Safety training with 100% exam compliance is mandatory for lab access .

Q. Which separation techniques are optimal for purifying this compound?

Membrane-based separation (e.g., nanofiltration) or column chromatography (silica gel, using ethyl acetate/hexane gradients) are effective. Recrystallization from ethanol/water mixtures can improve purity. Monitor via TLC and confirm with melting point analysis .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction conditions of this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection (polar aprotic solvents like DMF) and temperature control. Reaction path search algorithms (e.g., AFIR) identify low-energy pathways, reducing trial-and-error experimentation. Integrate computational predictions with high-throughput screening for validation .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Use iterative refinement : cross-validate NMR assignments with 2D techniques (COSY, HSQC). For ambiguous signals, compare computational NMR chemical shifts (via Gaussian or ORCA) with experimental data. If discrepancies persist, reevaluate synthetic pathways for unintended byproducts .

Q. How do electronic properties of the sulfonyl group influence reactivity in catalytic systems?

The electron-withdrawing sulfonyl group stabilizes negative charges, enhancing nucleophilicity at the azetidine nitrogen. Use Hammett substituent constants (σp) to quantify electronic effects. Electrostatic potential maps (from DFT) reveal sites prone to electrophilic attack, aiding catalyst design (e.g., Pd-catalyzed cross-couplings) .

Q. What reactor designs are suitable for scaling up production while maintaining stereochemical integrity?

Continuous-flow reactors with precise temperature control (±1°C) minimize side reactions. Use microreactors for high surface-area-to-volume ratios, ensuring uniform mixing. Computational fluid dynamics (CFD) models predict flow patterns and optimize residence time. Monitor stereochemistry via chiral HPLC post-synthesis .

Q. How can molecular docking studies predict the compound’s bioactivity against specific targets?

Dock the compound into target protein active sites (e.g., kinases) using AutoDock Vina or Schrödinger Suite . Analyze binding poses for hydrogen bonds, hydrophobic interactions, and steric compatibility. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements) .

Q. Notes for Methodological Rigor

- Contradiction Management : Employ factorial design (e.g., 2k designs) to isolate variables causing data inconsistencies .

- Theoretical Frameworks : Use the HSAB principle to rationalize sulfonyl-azetidine interactions in catalytic cycles .

- Ethical Compliance : Adhere to non-medical research guidelines; avoid in vivo testing without explicit approvals .

Properties

CAS No. |

24083-59-8 |

|---|---|

Molecular Formula |

C10H12ClNO2S |

Molecular Weight |

245.73 g/mol |

IUPAC Name |

3-chloro-1-(4-methylphenyl)sulfonylazetidine |

InChI |

InChI=1S/C10H12ClNO2S/c1-8-2-4-10(5-3-8)15(13,14)12-6-9(11)7-12/h2-5,9H,6-7H2,1H3 |

InChI Key |

YETLWFZXEQXIFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.